1-(2-chlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid
Overview
Description
1-(2-chlorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H10ClN3O2 and its molecular weight is 251.67 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Triazoles and chlorophenyl compounds are often used in medicinal chemistry due to their wide range of biological activities. They can interact with various biological targets such as enzymes, receptors, and proteins .
Mode of action
The mode of action of these compounds can vary greatly depending on their specific structure and the target they interact with. They can act as inhibitors, activators, or modulators of their targets .
Biochemical pathways
These compounds can affect various biochemical pathways. For example, some triazoles are known to inhibit the cytochrome P450 enzymes, affecting the metabolic pathways of other drugs .
Pharmacokinetics
The ADME properties of these compounds can also vary. Factors such as their size, polarity, and the presence of functional groups can affect their absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of these compounds depend on their specific targets and mode of action. They can lead to changes in cellular signaling, gene expression, or cell viability .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .
Properties
IUPAC Name |
1-(2-chlorophenyl)-5-ethyl-1,2,4-triazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-2-9-13-10(11(16)17)14-15(9)8-6-4-3-5-7(8)12/h3-6H,2H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSUQICMBSGRKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1C2=CC=CC=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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